Methyl 2-hydroxy-3-(methylamino)benzoate
Overview
Description
“Methyl 2-hydroxy-3-(methylamino)benzoate” is a chemical compound with the molecular formula C9H11NO3 . It is a volatile component found in certain mango cultivars . It has a fruity, musty, sweet, neroli, powdery, and phenolic wine odor .
Physical And Chemical Properties Analysis
“Methyl 2-(methylamino)benzoate” has a melting point of 17-19 °C, a boiling point of 256 °C, and a density of 1.126 g/mL at 25 °C . It is miscible in all proportions with ethanol 96%, DMSO, and diethyl ether . Its water solubility is 329.792mg/L at 30℃ .Scientific Research Applications
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Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : Methyl 2-hydroxybenzoate, also known as methyl salicylate, has been studied for its thermophysical properties . These properties are critical in various scientific and industrial applications, including chemical engineering and material science.
- Methods : The study involved the use of various experimental techniques to measure properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, surface tension, viscosity, and thermal conductivity .
- Results : The data obtained provides valuable insights into the behavior of this compound under various conditions, which can be useful in its applications in different fields .
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Catalytic Hydrogenation
- Field : Organic Chemistry
- Application : Methyl benzoate, a related compound, has been used as a raw material in the synthesis of benzaldehyde through a one-step catalytic hydrogenation process . Benzaldehyde is widely used in food, medicine, and cosmetics.
- Methods : The study involved the use of manganese-based catalysts prepared using the precipitation-impregnation method . The catalysts were characterized using techniques such as X-ray diffraction (XRD), N2 physical adsorption, Fourier transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), H2 temperature programmed reduction (H2-TPR), and NH3 temperature-programmed desorption (NH3-TPD) .
- Results : The optimized reaction temperature was found to be 360 °C. Under these conditions, the catalyst demonstrated impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .
Safety And Hazards
properties
IUPAC Name |
methyl 2-hydroxy-3-(methylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-7-5-3-4-6(8(7)11)9(12)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABRGRHEVUTHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-(methylamino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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